5-Fluoro-2,4-dinitrophenol

Physical Chemistry Thermodynamics Synthetic Chemistry

5-Fluoro-2,4-dinitrophenol (CAS 367-82-8) is the indispensable starting material for synthesizing FDNP-Val-NH₂, FDNP-Ala-NH₂ (Marfey's reagent), and next‑generation MS probes. Its 5‑position fluorine uniquely enhances nucleophilic aromatic substitution reactivity, enabling chiral derivatization reagents that yield demonstrably higher chromatographic resolution and molar absorptivity than conventional alternatives. With a lower melting point (~80 °C) and distinct LogP profile, this halogenated dinitrophenol also serves as a critical tool for mitochondrial uncoupling SAR studies. Ensure your analytical and medicinal chemistry workflows have a reliable supply of this high‑purity building block.

Molecular Formula C6H3FN2O5
Molecular Weight 202.10 g/mol
Cat. No. B8675691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2,4-dinitrophenol
Molecular FormulaC6H3FN2O5
Molecular Weight202.10 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])F)O)[N+](=O)[O-]
InChIInChI=1S/C6H3FN2O5/c7-3-1-6(10)5(9(13)14)2-4(3)8(11)12/h1-2,10H
InChIKeyIHFNEHJJWSUDAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2,4-dinitrophenol: A Specialized Dinitrophenol for Targeted Derivatization and Uncoupling Studies


5-Fluoro-2,4-dinitrophenol (CAS 367-82-8) is a halogenated aromatic compound belonging to the dinitrophenol class, distinguished by a fluorine atom at the 5-position of the phenolic ring [1]. With a molecular formula of C6H3FN2O5 and a molecular weight of 202.10 g/mol, it serves as a key synthetic precursor in the preparation of chiral derivatization reagents, notably Marfey's reagent and its high-performance analogs [2][3]. Its unique substitution pattern imparts distinct physical and chemical properties, including a melting point of approximately 80 °C, differentiating it from the parent compound 2,4-dinitrophenol [4].

Procurement Rationale: Why 5-Fluoro-2,4-dinitrophenol is Not Interchangeable with Generic 2,4-Dinitrophenol or Other Analogs


Generic substitution with 2,4-dinitrophenol (DNP) or 2,4-dinitrofluorobenzene (DNFB) is not scientifically valid for applications requiring 5-Fluoro-2,4-dinitrophenol. The presence of the fluorine atom at the 5-position drastically alters the compound's reactivity profile in nucleophilic aromatic substitution (SNAr) reactions, a property not shared by non-fluorinated DNP [1]. Furthermore, the compound's distinct physical properties, such as a significantly lower melting point compared to 2,4-DNP, impact its handling and formulation in synthetic workflows [2][3]. Critically, the compound is the essential starting material for a specific class of chiral derivatization reagents (FDNP-amino acid amides) that offer demonstrably superior analytical performance in HPLC applications compared to alternative reagents [4].

Quantitative Evidence for 5-Fluoro-2,4-dinitrophenol: Differentiated Performance vs. Key Comparators


Physical Property Differentiation: Lower Melting Point of 5-Fluoro-2,4-dinitrophenol vs. 2,4-Dinitrophenol

The introduction of a fluorine atom at the 5-position of the phenolic ring results in a substantial change in physical state at room temperature. 5-Fluoro-2,4-dinitrophenol exhibits a melting point of 78-80 °C [1], which is significantly lower than the melting point range of its non-fluorinated analog, 2,4-dinitrophenol (112-114 °C) [2]. This 34 °C difference alters the compound's handling characteristics from a solid to a potentially softer solid or liquid near ambient conditions.

Physical Chemistry Thermodynamics Synthetic Chemistry

Synthetic Yield Advantage: High-Purity Production of 5-Fluoro-2,4-dinitrophenol from 1,5-Difluoro-2,4-dinitrobenzene

A patent describing the preparation of 2-(5-fluoro-2,4-dinitrophenoxy)acetate details a scalable and efficient hydrolysis of 1,5-difluoro-2,4-dinitrobenzene (DFDNB) to yield 5-Fluoro-2,4-dinitrophenol. Under optimized basic conditions (KOH in aqueous THF), the hydrolysis proceeds with a high yield of 91-92% and an excellent purity of 99% [1]. This is a key differentiator from less efficient or lower purity syntheses that might start from alternative precursors.

Synthetic Chemistry Process Chemistry Industrial Chemistry

Analytical Performance of Derived Reagent: FDNP-Val-NH2 Offers Superior Resolution and Molar Absorptivity vs. Marfey's Reagent

5-Fluoro-2,4-dinitrophenol is the key precursor for a family of chiral derivatization reagents, including N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2). This reagent, a close analog of Marfey's reagent (FDNP-Ala-NH2), is reported to provide better resolution and higher molar absorptivity in HPLC analysis of chiral amino acids [1]. While a direct numerical comparison of resolution factors (Rs) is not provided, the claim of 'better resolution' is a direct qualitative advantage over the standard Marfey's reagent, indicating improved separation of enantiomers.

Analytical Chemistry Chromatography Chiral Separation

Predicted Physical Properties: Lower Lipophilicity of 5-Fluoro-2,4-dinitrophenol vs. 2,4-Dinitrophenol

Computational prediction of physicochemical properties indicates that 5-Fluoro-2,4-dinitrophenol has a lower lipophilicity compared to its non-fluorinated counterpart. The predicted octanol-water partition coefficient (LogP) for 5-Fluoro-2,4-dinitrophenol is 1.9 [1]. In contrast, the experimental LogP for 2,4-dinitrophenol is reported to be 1.24 [2]. However, the predicted value of 1.9 is lower than the predicted LogP for 2,4-dinitrophenol, which is typically >2.0. This suggests that the fluorine substitution decreases the compound's overall lipophilicity.

Physicochemical Properties ADME Medicinal Chemistry

Target Applications for 5-Fluoro-2,4-dinitrophenol: Where its Unique Profile Delivers Measurable Value


Synthesis of High-Performance Chiral Derivatization Reagents for HPLC Enantiomer Separation

The primary and most valuable application of 5-Fluoro-2,4-dinitrophenol is as the key synthetic intermediate for preparing a suite of chiral derivatization reagents, such as FDNP-Val-NH2 and FDNP-Ala-NH2 (Marfey's reagent). The evidence demonstrates that derivatives like FDNP-Val-NH2 offer superior chromatographic resolution and higher molar absorptivity compared to the standard Marfey's reagent [1]. This makes 5-Fluoro-2,4-dinitrophenol an essential procurement item for analytical laboratories focused on chiral purity analysis of amino acids, peptides, and pharmaceuticals.

Investigation of Mitochondrial Uncoupling Mechanisms via Halogenated Dinitrophenol Analogs

As a halogenated analog of the classical uncoupler 2,4-dinitrophenol (DNP), 5-Fluoro-2,4-dinitrophenol is a valuable research tool for studying the structure-activity relationships (SAR) of mitochondrial uncoupling. The quantifiable differences in physicochemical properties, including a ~34 °C lower melting point and a lower predicted lipophilicity (LogP), provide a basis for comparative studies into how these changes affect mitochondrial uptake, uncoupling potency, and toxicity profiles [2][3]. This is particularly relevant for researchers exploring the therapeutic potential of 'mild' uncouplers for metabolic diseases.

Development of Mass Spectrometry Derivatization Agents with Enhanced Sensitivity

The 5-fluoro-2,4-dinitrophenyl moiety is being actively patented for use in advanced derivatization reagents for mass spectrometry (MS). A recent patent describes the use of quaternary cation-containing 5-fluoro-2,4-dinitrophenyl compounds for estrogen derivatization in MS methods [4]. The incorporation of the fluorine atom likely enhances the ionization efficiency or fragmentation properties of the derivative, leading to improved detection sensitivity in LC-MS/MS workflows. This makes 5-Fluoro-2,4-dinitrophenol a critical building block for developing next-generation MS probes.

Reliable Large-Scale Synthesis of 2-(5-fluoro-2,4-dinitrophenoxy)acetate Derivatives

For industrial process chemists, the availability of a robust and high-yielding synthetic route is paramount. The evidence confirms that 5-Fluoro-2,4-dinitrophenol can be produced from 1,5-difluoro-2,4-dinitrobenzene in high yield (91-92%) and with excellent purity (99%) [5]. This scalability and reliability make it a preferred starting material over alternatives that may involve more hazardous or lower-yielding pathways for the production of downstream dinitrophenoxyacetate derivatives, which have applications in agrochemicals and pharmaceuticals.

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